molecular formula C15H11ClN6O3S B254569 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Cat. No. B254569
M. Wt: 390.8 g/mol
InChI Key: ITRYIJFVHPHVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide, commonly known as CTN-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTN-986 belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities. In

Mechanism of Action

The mechanism of action of CTN-986 is not fully understood. However, it has been proposed that CTN-986 exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. CTN-986 has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis. Furthermore, CTN-986 has been shown to inhibit acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
CTN-986 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CTN-986 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTN-986 has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis. In addition, CTN-986 has been shown to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and potentially improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of CTN-986 is its broad-spectrum anticancer and antibacterial activity. CTN-986 has been shown to exhibit potent activity against various cancer cell lines and antibiotic-resistant bacteria. Another advantage of CTN-986 is its potential use in the treatment of Alzheimer's disease. However, one limitation of CTN-986 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CTN-986. One direction is to investigate the mechanism of action of CTN-986 in more detail to better understand its anticancer, antibacterial, and acetylcholinesterase inhibitory activities. Another direction is to explore the potential use of CTN-986 in combination with other anticancer or antibacterial agents to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and pharmacokinetics of CTN-986 in vivo to determine its potential use as a therapeutic agent.

Synthesis Methods

CTN-986 can be synthesized by a multistep process that involves the reaction of 4-chlorophenyl hydrazine with ethyl 2-bromoacetate to produce 4-chlorophenyl hydrazine ester. Subsequently, the ester is reacted with sodium azide and copper sulfate to yield the tetrazole intermediate. The final step involves the reaction of the tetrazole intermediate with 3-nitrobenzoyl chloride to form CTN-986.

Scientific Research Applications

CTN-986 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CTN-986 has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Additionally, CTN-986 has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

properties

Product Name

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Molecular Formula

C15H11ClN6O3S

Molecular Weight

390.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C15H11ClN6O3S/c16-10-4-6-12(7-5-10)21-15(18-19-20-21)26-9-14(23)17-11-2-1-3-13(8-11)22(24)25/h1-8H,9H2,(H,17,23)

InChI Key

ITRYIJFVHPHVQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.